(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound "(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" features a triazolopyrimidine core fused with a piperazine ring and substituted with a 4-chlorophenyl group. This structure is characteristic of kinase inhibitors or receptor modulators, where the triazolopyrimidine moiety acts as a scaffold for heterocyclic interactions, while the piperazine linker enhances solubility and pharmacokinetic properties. The 4-chlorophenyl substituent likely contributes to electron-withdrawing effects, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O/c22-16-8-6-15(7-9-16)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)17-4-2-1-3-5-17/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBHQGFUPCKBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the replication of cancer cells.
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biochemical Analysis
Biochemical Properties
The compound 1-(4-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has been found to interact with several key enzymes and proteins within biochemical pathways. Notably, it has been identified as a potential inhibitor of CDK2, a critical enzyme involved in cell cycle regulation. The nature of these interactions is likely due to the unique structural features of the compound, which allow it to bind to the active sites of these enzymes and disrupt their normal function.
Cellular Effects
In cellular studies, this compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range. This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(4-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is thought to involve its interaction with CDK2. By binding to this enzyme, the compound can inhibit its activity, leading to alterations in cell cycle progression and the induction of apoptosis within cells. This mechanism of action is supported by molecular modeling investigations.
Biological Activity
The compound (4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with the CAS number 920218-24-2, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 419.9 g/mol
- Structure : The compound consists of a piperazine ring linked to a triazolo-pyrimidine moiety and a chlorophenyl group.
| Property | Value |
|---|---|
| CAS Number | 920218-24-2 |
| Molecular Weight | 419.9 g/mol |
| Molecular Formula | CHClNO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthetic pathway often utilizes starting materials that are readily available and employs techniques such as refluxing and chromatography for purification.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazolo-pyrimidines have shown significant cytotoxic effects against various cancer cell lines.
A study conducted on related compounds demonstrated that they exhibit IC values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro assays indicated that the compound could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Enzyme Inhibition
In addition to its antimicrobial properties, this compound has been studied for its enzyme inhibition capabilities. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. The inhibition constant (IC) was found to be significantly lower than that of standard AChE inhibitors .
Case Studies
- Anticancer Studies : A series of triazolo-pyrimidine derivatives were synthesized and tested for their anticancer properties. Among these, the compound exhibited promising results in inhibiting cell proliferation in HeLa and MCF7 cell lines with IC values of 12 µM and 15 µM respectively .
- Antimicrobial Evaluation : In a comparative study on various piperazine derivatives, this compound was one of the most effective against Gram-positive bacteria .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperazine ring and a triazolo-pyrimidine moiety. Its synthesis typically involves multi-step organic reactions starting from readily available precursors. For instance, the synthesis may begin with 4-chlorobenzoic acid, which undergoes several transformations to yield the final product .
Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit antiviral properties. A study highlighted the synthesis of various derivatives that showed moderate antiviral activity against Tobacco Mosaic Virus (TMV). While the activity was less than that of the control agent ningnanmycin, some derivatives displayed promising results, indicating the need for further exploration of structure-activity relationships (SAR) to enhance efficacy .
Antidepressant and Anxiolytic Properties
Compounds with similar structures have been investigated for their potential as minor tranquilizers and antidepressants. The presence of the piperazine moiety is often associated with such pharmacological effects, making this compound a candidate for further research in treating anxiety and depression .
Drug Development
Due to its unique structure, (4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is being explored as a lead compound in drug development. Its ability to interact with various biological targets suggests potential applications in developing new therapeutic agents for neurological disorders .
Protein Degradation
This compound is also categorized under protein degrader building blocks, indicating its utility in developing targeted protein degradation strategies. This approach is gaining traction in drug discovery as it allows for the selective elimination of disease-causing proteins .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Structural and Functional Differences:
- Triazolo Substituents : The target compound and ’s analog share a triazolo[4,5-d]pyrimidine core but differ in substituents (phenyl vs. 4-methylphenyl). The methyl group in may enhance steric bulk, while the phenyl in the target compound favors π-π stacking.
- Methanone Modifications: The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, whereas ’s trifluoromethylphenyl increases lipophilicity and metabolic resistance. ’s difluorocyclohexyl group introduces conformational flexibility and fluorine-mediated interactions.
- ’s pyrimidinone core introduces hydrogen-bonding capabilities, critical for kinase inhibition.
Research Findings and Implications
Binding and Pharmacokinetics:
- The triazolo[4,5-d]pyrimidine core in the target compound and ’s analog is associated with kinase inhibition, as seen in similar scaffolds.
- ’s pyrimidinone derivative demonstrated a planar crystal structure (R = 0.082), suggesting stable binding to flat enzyme active sites.
Computational and Crystallographic Tools:
- SHELX software () is widely used for refining crystal structures of such compounds, ensuring accurate stereochemical assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
